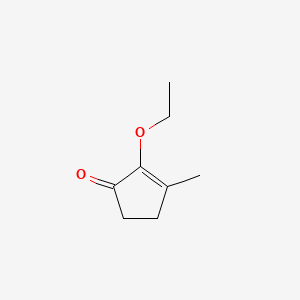
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyl ester group attached to an acetic acid moiety, which is further connected to a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester typically involves the esterification of acetic acid derivatives with dodecyl alcohol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and sometimes solvents to facilitate the reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester has several scientific research applications, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and developing new bioactive molecules.
Medicine: Due to its structural features, the compound is investigated for its potential as an anticancer agent, particularly in targeting specific cellular pathways.
Industry: It is used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce cell death by interfering with DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
Uniqueness
Compared to similar compounds, acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is unique due to its specific ester chain length, which influences its solubility, reactivity, and interaction with biological molecules. The dodecyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
66232-27-7 |
|---|---|
Fórmula molecular |
C24H39Cl2NO2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
dodecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-20-29-24(28)21-22-12-14-23(15-13-22)27(18-16-25)19-17-26/h12-15H,2-11,16-21H2,1H3 |
Clave InChI |
HEBYKHCHUCWIIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)

![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)


